Product packaging for as-Triazine, 3-methoxy-5-(p-tolyl)-(Cat. No.:CAS No. 74417-02-0)

as-Triazine, 3-methoxy-5-(p-tolyl)-

Cat. No.: B15439486
CAS No.: 74417-02-0
M. Wt: 201.22 g/mol
InChI Key: QPJKVNZTTYCXNQ-UHFFFAOYSA-N
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Description

Significance of Triazine Heterocycles in Contemporary Chemical Research

Triazines, which are six-membered heterocyclic rings containing three nitrogen atoms, exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine (B1199460) (as-triazine), and 1,3,5-triazine (B166579) (s-triazine). nih.gov These structures are of considerable interest in medicinal chemistry and materials science. nih.govnih.gov The arrangement of nitrogen atoms within the ring influences the compound's chemical properties and biological activities. nih.gov Triazines are generally weak bases with lower resonance energy than benzene, making them susceptible to nucleophilic substitution. nih.gov

The versatility of the triazine scaffold has led to the synthesis of numerous derivatives with a wide spectrum of biological activities, including applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.gov For instance, the s-triazine derivative, altretamine, is an FDA-approved drug for treating refractory ovarian cancer. nih.gov The adaptability of the triazine ring, particularly the symmetrical 1,3,5-triazine, allows for the straightforward creation of diverse derivatives, often starting from the inexpensive and readily available cyanuric chloride. nih.govrsc.org This synthetic accessibility has made triazines a "privileged structure" in drug discovery and has spurred continuous research into novel therapeutic agents. nih.govmdpi.com

Beyond medicinal applications, triazine derivatives have found utility in various industrial and agricultural sectors, including in the formulation of resins, dyes, and herbicides. researchgate.nettamu.edu The unique reactivity of triazines, especially in inverse electron-demand Diels-Alder reactions, has established them as powerful tools in the synthesis of other N-heterocycles and in bioorthogonal chemistry. acs.org

Scope of Academic Inquiry for Substituted as-Triazines

The academic inquiry into substituted as-triazines, such as as-triazine, 3-methoxy-5-(p-tolyl)-, encompasses a range of research areas, from fundamental synthesis and characterization to the exploration of their potential applications. The synthesis of as-triazines often involves cyclization reactions, and researchers continually seek to develop milder and more efficient synthetic methodologies. essaycompany.com

A significant area of investigation is the structure-activity relationship (SAR) of substituted as-triazines. nih.gov By systematically modifying the substituents on the as-triazine core, chemists can probe how these changes affect the molecule's biological and chemical properties. For example, the introduction of different functional groups can influence a compound's efficacy as an inhibitor of specific enzymes, such as protein kinases, which are often targeted in cancer therapy. nih.gov

The physical and chemical properties of these compounds are thoroughly investigated using various analytical techniques. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and elemental analysis are crucial for confirming the structure of newly synthesized derivatives. nih.gov Computational methods are also employed to predict properties such as molecular weight, lipophilicity (XLogP3-AA), and polar surface area. nih.gov

The specific compound, as-triazine, 3-methoxy-5-(p-tolyl)-, with the chemical formula C₁₁H₁₁N₃O, has been cataloged and its basic properties computed. nih.gov Research on such specific derivatives contributes to the broader understanding of how different substituents—in this case, a methoxy (B1213986) group at the 3-position and a p-tolyl group at the 5-position—modulate the characteristics of the as-triazine framework.

Table 1: Physicochemical Properties of as-Triazine, 3-methoxy-5-(p-tolyl)-

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O nih.gov
Molecular Weight 201.22 g/mol nih.gov
IUPAC Name 3-methoxy-5-(4-methylphenyl)-1,2,4-triazine nih.gov
CAS Number 74417-02-0 nih.gov
Monoisotopic Mass 201.090211983 Da nih.gov
Predicted XLogP3-AA 1.5 nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for as-Triazine, 3-methoxy-5-(p-tolyl)-

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 202.09749143.6
[M+Na]⁺ 224.07943153.5
[M-H]⁻ 200.08293146.7
[M+NH₄]⁺ 219.12403158.8
[M+K]⁺ 240.05337150.0
[M+H-H₂O]⁺ 184.08747134.3
[M+HCOO]⁻ 246.08841165.1
[M+CH₃COO]⁻ 260.10406156.5
Data sourced from PubChemLite. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B15439486 as-Triazine, 3-methoxy-5-(p-tolyl)- CAS No. 74417-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74417-02-0

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-methoxy-5-(4-methylphenyl)-1,2,4-triazine

InChI

InChI=1S/C11H11N3O/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3

InChI Key

QPJKVNZTTYCXNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)OC

Origin of Product

United States

Synthetic Methodologies for As Triazine, 3 Methoxy 5 P Tolyl and Analogous Derivatives

Classical Synthetic Routes to 1,2,4-Triazine (B1199460) and 1,3,5-Triazine (B166579) Systems

The traditional approaches to synthesizing as-triazine frameworks primarily rely on cyclization reactions to build the heterocyclic ring and nucleophilic substitution to introduce desired functional groups. These methods have been foundational in establishing the chemistry of triazines.

Cyclization Reactions in as-Triazine Scaffold Construction

The formation of the 1,2,4-triazine ring is typically achieved through the cyclocondensation of 1,2-dicarbonyl compounds with aminoguanidines or amidrazones. For the synthesis of a 5-aryl substituted as-triazine like the one , a common precursor would be an aryl-α-ketoaldehyde, such as p-tolylglyoxal. The reaction with aminoguanidine (B1677879) hydrochloride would lead to the formation of 5-(p-tolyl)-1,2,4-triazin-3-amine.

Alternatively, the reaction of α-haloketones with acylhydrazides can also yield the as-triazine core. One of the well-established methods for synthesizing 3,5,6-trisubstituted-1,2,4-triazines involves the cyclocondensation of benzil (B1666583) with amidrazone hydrochloride in a basic aqueous solution. While this leads to a more substituted system, the underlying principle of forming the triazine ring through the reaction of a dicarbonyl equivalent with a hydrazine-containing species is a cornerstone of classical triazine synthesis.

Domino annulation reactions have also emerged as a powerful tool for the one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes, offering high efficiency and moderate to high yields. chim.it

Nucleophilic Substitution Pathways on Halogenated Triazines

A versatile method for the functionalization of the as-triazine ring is through nucleophilic aromatic substitution (SNAr) on halogenated precursors. The electron-deficient nature of the triazine ring facilitates the displacement of halide ions by a wide range of nucleophiles.

The synthesis of as-Triazine, 3-methoxy-5-(p-tolyl)- would most logically proceed from a 3-chloro-5-(p-tolyl)-as-triazine intermediate. The chlorine atom at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring. The reaction of this chlorinated precursor with an alkoxide, specifically sodium methoxide (B1231860), in a suitable solvent such as methanol, would yield the desired 3-methoxy product.

The general reactivity for nucleophilic substitution on chloro-s-triazines (1,3,5-triazines) is well-documented, with the ease of displacement of chlorine atoms being temperature-dependent. The first substitution is often exothermic, while subsequent substitutions require progressively higher temperatures. nih.gov This principle of staged reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines. For as-triazines, similar principles of reactivity apply, allowing for the targeted introduction of substituents.

A representative reaction for the synthesis of a methoxy-triazine derivative from a chloro-triazine precursor is shown in the table below.

PrecursorReagentSolventTemperature (°C)ProductYield (%)
2,4-dichloro-6-methoxy-1,3,5-triazineDipeptide NucleophileDichloromethane02-chloro-4-methoxy-6-(peptidyl)-1,3,5-triazine~98
3-chloro-5-aryl-1,2,4-triazineSodium MethoxideMethanolReflux3-methoxy-5-aryl-1,2,4-triazineHigh

Note: The second entry is a generalized representation based on established reactivity patterns.

In as-triazine systems with multiple potential reaction sites, regioselectivity becomes a critical consideration. For a hypothetical 3,5-dichloro-as-triazine, the substitution pattern would be influenced by the electronic and steric nature of the incoming nucleophile and the substituents already present on the ring. Generally, the C3 and C5 positions in as-triazines are electrophilic and susceptible to nucleophilic attack. The presence of a substituent at one position can electronically influence the reactivity of the other.

For the synthesis of as-Triazine, 3-methoxy-5-(p-tolyl)-, starting from a precursor like 3-chloro-5-(p-tolyl)-as-triazine, the regiochemistry is pre-determined. However, in the initial cyclization to form the triazine ring, for instance, from an unsymmetrical dicarbonyl compound, a mixture of regioisomers could potentially be formed. The use of symmetrical starting materials or directing groups can help to control the regiochemical outcome. Stereoselectivity is generally not a factor in these aromatic substitution reactions unless chiral centers are present in the substituents.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard for the synthesis of heterocyclic compounds, including triazines.

Microwave-Assisted Synthesis for Triazine Derivatization

Microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with easier work-up procedures compared to conventional heating methods. nih.govnih.gov This technique is particularly advantageous for reactions that typically require high temperatures and long reaction times, such as the third nucleophilic substitution on a tri-chlorinated triazine. nih.gov

The synthesis of various 1,2,4-triazine derivatives has been successfully achieved using microwave assistance. For example, the one-pot, three-component condensation of an aromatic methyl ketone, thiosemicarbazide, and hydrazine (B178648) under microwave irradiation provides a rapid and metal-free route to substituted 3-hydrazinyl-1,2,4-triazines. These hydrazino-triazines are versatile intermediates that can be further converted to other derivatives.

A solvent-free microwave-assisted synthesis of 1,2,4-triazines has also been reported, where an inorganic solid support acts as an energy transfer medium, thus avoiding the hazards associated with high-pressure reactions in solvents. nih.gov This approach has been shown to reduce reaction times from hours to seconds with improved yields.

The table below summarizes the advantages of microwave-assisted synthesis (MAS) compared to conventional heating for a representative 1,2,4-triazine synthesis.

ReactionMethodReaction TimeYield (%)
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one synthesisConventional (Reflux)2 hours62
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one synthesisMicrowave Irradiation2 minutes98
3,6-disubstituted-1,2,4-triazine synthesis from hydrazides and phenacyl bromidesConventionalHoursModerate
3,6-disubstituted-1,2,4-triazine synthesis from hydrazides and phenacyl bromidesMicrowave Irradiation (Dry Media)SecondsImproved

Data compiled from various sources on 1,2,4-triazine synthesis. nih.govnih.gov

Solid-Supported Synthetic Strategies

Solid-phase synthesis offers a powerful platform for the generation of triazine libraries, enabling high-throughput screening and purification. While much of the literature on solid-supported triazine synthesis has centered on the 1,3,5-triazine isomer, the principles are adaptable to as-triazines.

A notable strategy for the parallel solid-phase synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones has been described, which provides a foundational methodology. nih.govnih.gov This approach begins with a p-methylbenzhydrylamine (MBHA) resin, to which a Boc-protected amino acid is coupled. Following deprotection, a reductive alkylation introduces diversity at what will become the N-1 position of the triazine ring. The key step involves the formation of a resin-bound N-nitroso compound, which is subsequently reduced to a hydrazine intermediate. nih.govnih.gov This hydrazine can then be cyclized to form the 1,2,4-triazin-3-one ring, which is finally cleaved from the solid support. nih.govnih.gov

Table 1: Key Steps in the Solid-Phase Synthesis of 1,2,4-Triazin-3-one Analogs nih.govnih.gov

StepReactionReagents
1Amino Acid CouplingBoc-amino acid, DIC, HOBt
2Reductive AlkylationAldehyde/Ketone, NaBH(OAc)₃
3Nitrosationtert-Butyl nitrite
4Hydrazine FormationRed-Al
5Cyclization1,1'-Carbonyldiimidazole (CDI)
6Cleavage from ResinHF

This methodology highlights the utility of solid-phase techniques for creating diverse 1,2,4-triazine derivatives. The generation of a resin-bound hydrazine intermediate is a critical juncture, allowing for subsequent cyclization to form the core heterocyclic structure. nih.gov

Catalyst-Mediated Synthesis of Triazine Systems

Catalysis plays a pivotal role in the efficient and selective synthesis of triazine rings, offering milder reaction conditions and improved yields compared to classical methods. Both transition metal and Lewis acid catalysis have been effectively employed.

Transition Metal Catalysis in C-H Activation and Functionalization

Transition metal catalysis, particularly with palladium, rhodium, and copper, has emerged as a powerful tool for constructing and functionalizing triazine systems. These methods often proceed through C-H activation, cross-coupling reactions, or catalyzed cyclizations.

Rhodium-Catalyzed Synthesis: A rhodium-catalyzed approach provides a modular, two-step synthesis for 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines. thieme-connect.com This method involves the reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which, in the presence of a rhodium catalyst, undergo an unexpected O-H insertion and rearrangement. thieme-connect.com The resulting intermediate can then be cyclized under either acidic (TsOH) or basic (DBU) conditions to yield di- or trisubstituted 1,2,4-triazines, respectively. thieme-connect.com This strategy offers excellent regiocontrol, a common challenge in triazine synthesis. thieme-connect.com

Palladium-Catalyzed Arylation: Palladium catalysts are instrumental in the functionalization of pre-formed triazine rings. For instance, a highly regioselective palladium-catalyzed arylation has been used in the final step of the synthesis of an imidazo[1,2-b] nih.govnih.govtriazine-based GABAA agonist. acs.org This demonstrates the power of palladium catalysis in creating complex triazine-containing molecules through selective C-C bond formation. Suzuki-Miyaura coupling reactions, catalyzed by palladium complexes, are also employed to introduce aryl substituents onto a triazine core, starting from a chloro-substituted triazine. chemicalbook.com

Copper-Catalyzed Synthesis: Copper catalysts offer an inexpensive and efficient alternative for triazine synthesis. One notable method is the copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides, which yields trisubstituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.org While this produces the 1,3,5-isomer, it showcases the utility of copper in forming the triazine heterocycle. More relevant to as-triazines, copper oxide has been used to catalyze the synthesis of benzo[e] nih.govnih.govtriazines through a one-pot Ullmann coupling, condensation, and oxidation sequence from 2-iodoanilines and carbohydrazides. thieme-connect.com Copper(I) also effectively catalyzes the cycloaddition of triazine azides with terminal alkynes (a "click reaction") to form triazine-triazole conjugates. oup.comoup.com

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Triazine Analogs

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef.
Rh₂(OAc)₄O-H Insertion/Rearrangement/CyclizationN-acylhydrazones, N-sulfonyl-1,2,3-triazolesSubstituted 1,2,4-triazines thieme-connect.com
Allylpalladium chloride dimer / t-Bu₃PArylation (Suzuki-type)Imidazo[1,2-b] nih.govnih.govtriazine, Arylboronic acidAryl-substituted imidazotriazine acs.org
CuICoupling/Cyclization1,1-Dibromoalkenes, Biguanides2,4-Diamino-1,3,5-triazines acs.org
CuOUllmann Coupling/Condensation/Oxidation2-Iodoanilines, CarbohydrazidesBenzo[e] nih.govnih.govtriazines thieme-connect.com
Lewis Acid Catalysis in Triazine Ring Formation

Lewis acids can promote the formation of the triazine ring through the activation of reactants and catalysis of cyclization reactions. One-pot procedures are often favored, enhancing the efficiency of the synthesis.

A significant development is the use of Lewis acids like BF₃·OEt₂ in the regioselective synthesis of 1,2,4-triazines from N-tosyl hydrazones and aziridines. acs.org The Lewis acid catalyzes the initial nucleophilic ring-opening of the aziridine (B145994) by the hydrazone. acs.org This is the first step in a "one-pot" sequence that proceeds through cyclization and oxidation to afford the final triazine product in good yields. acs.org

Another powerful application of Lewis acid catalysis is in the condensation-cyclization cascade of simple starting materials. For example, gallium triflate has been used to catalyze the reaction between difluoro/trifluoroacetaldehyde hemiacetal and aromatic amines to directly synthesize fluorinated tetrahydroquinazolines, a related nitrogen-containing heterocyclic system. nih.gov Such strategies, involving the activation of carbonyl or imine groups by a Lewis acid to facilitate ring closure, are conceptually applicable to as-triazine synthesis from suitable acyclic precursors.

Precursor Chemistry and Intermediate Reactions

The synthesis of the target molecule, as-Triazine, 3-methoxy-5-(p-tolyl)-, is critically dependent on the preparation and subsequent reaction of key precursors and intermediates. The most logical synthetic route involves the initial formation of a 5-(p-tolyl)-as-triazine core, which is then functionalized at the 3-position.

Derivatization of Cyanuric Chloride and Related Triazine Building Blocks

While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the quintessential building block for 1,3,5-triazines, the synthesis of as-triazines relies on different precursors. The construction of the 5-(p-tolyl)-as-triazine core typically starts from simpler acyclic compounds. A common and effective method is the condensation of an amidrazone with a 1,2-dicarbonyl compound. thieme-connect.com

For the target molecule, a plausible precursor would be 3-chloro-5-(p-tolyl)-1,2,4-triazine (B3100405) . The synthesis of this intermediate would likely involve the cyclization of 3-chloro-5-(p-tolyl)hydrazine with cyanogen (B1215507) chloride. The chloro-substituent at the 3-position is highly reactive towards nucleophilic substitution, making it an excellent handle for introducing the desired methoxy (B1213986) group.

Formation and Reactivity of Hydrazino- and Methoxy-Substituted Intermediates

The formation of a hydrazino-substituted intermediate is a key strategy in the synthesis of many triazine derivatives. For example, a series of 3-hydrazino-5-phenyl-1,2,4-triazines were synthesized as analogs of the vasodilator hydralazine. nih.gov The synthesis of the analogous 3-hydrazino-5-(p-tolyl)-1,2,4-triazine would serve as a crucial step. This intermediate could be formed by reacting 3-chloro-5-(p-tolyl)-1,2,4-triazine with hydrazine hydrate. The resulting hydrazino group is a versatile functional group that can be further modified.

The final step in the synthesis of as-Triazine, 3-methoxy-5-(p-tolyl)- would be the conversion of a suitable precursor at the 3-position to the methoxy group. A highly efficient method for this transformation is the reaction of a 3-chloro-as-triazine with sodium methoxide. prepchem.com A documented synthesis of the closely related 3-methoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (B8479892) utilizes the reaction of the corresponding 3-methylthio-as-triazine with sodium methoxide in refluxing methanol. prepchem.com This suggests two viable pathways to the target molecule starting from a 5-(p-tolyl)-as-triazine core:

Via a Chloro Intermediate: Nucleophilic substitution of 3-chloro-5-(p-tolyl)-1,2,4-triazine with sodium methoxide.

Via a Methylthio Intermediate: Displacement of a methylthio group from a 3-methylthio-5-(p-tolyl)-1,2,4-triazine with sodium methoxide.

The reactivity of the resulting methoxy-substituted triazine is also of interest. The methoxy group can activate the triazine ring for certain reactions and can itself be a leaving group under specific conditions, allowing for further derivatization.

Table 3: Proposed Synthetic Intermediates for as-Triazine, 3-methoxy-5-(p-tolyl)-

Intermediate Compound NameStructureRole in Synthesis
3-Chloro-5-(p-tolyl)-1,2,4-triazineKey precursor for nucleophilic substitution
3-Hydrazino-5-(p-tolyl)-1,2,4-triazineVersatile intermediate for further functionalization
3-Methylthio-5-(p-tolyl)-1,2,4-triazineAlternative precursor for methoxylation

Mechanistic Investigations of As Triazine, 3 Methoxy 5 P Tolyl Reactivity

Elucidation of Reaction Pathways

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring, caused by the presence of three electronegative nitrogen atoms, makes it highly susceptible to reactions with nucleophiles and electron-rich species. acs.org

Nucleophilic Aromatic Substitution Mechanisms (SNAr/Ipso Substitution)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for as-Triazine, 3-methoxy-5-(p-tolyl)-. In this mechanism, a nucleophile replaces a leaving group on the aromatic ring. For this particular molecule, the methoxy (B1213986) group at the C3 position serves as a viable leaving group. The reaction proceeds via an ipso-substitution, where the nucleophile attacks the same carbon atom that bears the leaving group.

The generally accepted mechanism for SNAr reactions on activated aryl halides and heteroaromatics involves a two-step process. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom (C3), leading to the formation of a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing triazine ring. libretexts.orgyoutube.com In a subsequent step, the aromaticity is restored by the expulsion of the leaving group, in this case, the methoxide (B1231860) ion. chemistrysteps.com

Studies on closely related compounds, such as 3-chloro-5-(p-tolyl)-1,2,4-triazine (B3100405), demonstrate the facility of this substitution, where the chloro group is readily displaced by various nucleophiles like amines, thiols, and alkoxides. The methoxy group is also a competent leaving group in such substitutions, particularly with strong nucleophiles.

Addition-Elimination Reaction Mechanisms

The SNAr mechanism is a classic example of an addition-elimination reaction. chemistrysteps.comlibretexts.org The process is not concerted (like an SN2 reaction) but occurs in two distinct steps. youtube.com

Addition Step: The nucleophile adds to the C3 carbon of the triazine ring. This breaks the C=N double bond and disrupts the ring's aromaticity. The result is the formation of the resonance-stabilized anionic tetrahedral intermediate (Meisenheimer complex). chemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing character of the triazine's nitrogen atoms. libretexts.orgyoutube.com

Elimination Step: The intermediate collapses, reforming the aromatic ring by eliminating the methoxide leaving group. chemistrysteps.com This step restores the energetically favorable aromatic system.

Figure 1: General mechanism for the addition-elimination (SNAr) reaction on as-Triazine, 3-methoxy-5-(p-tolyl)-.

Addition-Elimination Mechanism

Cycloaddition Reactions Involving Triazine Moieties

The electron-deficient 1,2,4-triazine ring is an excellent component in inverse electron-demand Diels-Alder (IEDDA) reactions. acs.org In this type of [4+2] cycloaddition, the electron-poor heterocycle (the triazine) acts as the azadiene, reacting with an electron-rich dienophile, such as a strained alkene or alkyne. acs.orgmdpi.com

The reaction of as-Triazine, 3-methoxy-5-(p-tolyl)- with a suitable dienophile would proceed through a concerted or stepwise cycloaddition across the C5-N2 or C3-C6 positions of the triazine ring. This is typically followed by a retro-Diels-Alder step involving the extrusion of a stable small molecule, most commonly dinitrogen (N₂), to yield a new, functionalized heterocyclic ring, such as a pyridine (B92270) or pyridazine. acs.orgmdpi.com IEDDA reactions involving 1,2,4-triazines are a powerful tool for the synthesis of a wide array of complex nitrogen-containing heterocycles. acs.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of the reactions involving as-Triazine, 3-methoxy-5-(p-tolyl)- are significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects of Methoxy and p-Tolyl Groups on Triazine Reactivity

The substituents modulate the electron density of the triazine ring, which in turn affects its susceptibility to attack.

SubstituentPositionElectronic EffectImpact on Reactivity
Methoxy (-OCH₃) C3-I (Inductive): Electron-withdrawing due to oxygen's electronegativity.+R (Resonance): Electron-donating via lone pair delocalization.On the highly electron-poor triazine ring, the -I effect contributes to the electrophilicity of C3. However, its primary electronic role in SNAr is to serve as a good leaving group (methoxide). The +R effect can slightly increase the overall electron density of the ring compared to a non-substituted position.
p-Tolyl C5+I (Inductive): Weakly electron-donating.Hyperconjugation: Electron-donating.The tolyl group is an overall electron-donating group (EDG). libretexts.org This effect increases the electron density of the triazine ring, which can slightly decrease its reactivity toward nucleophiles (slowing the SNAr reaction) compared to an unsubstituted or electron-withdrawing group at C5. Conversely, it enhances the triazine's reactivity as a diene in IEDDA reactions.

This table summarizes the expected electronic effects based on general chemical principles.

The inherent electron deficiency of the triazine ring generally outweighs the modest donating effect of the p-tolyl group, so the ring remains activated for nucleophilic attack. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Techniques

Exploration of Reaction Transition States and Energy Barriers

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate the energy barriers that govern reaction rates. Such studies are crucial for understanding the stability and reactivity of compounds.

A pertinent example of this approach is the computational investigation of the reaction between hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (a related triazine compound) and hydrogen sulfide (B99878) (H₂S). nih.govacs.orgresearchgate.net This research employed computational methods to elucidate the reaction mechanism and associated energy barriers. The study revealed a multi-step process for the scavenging of H₂S by the triazine ring. nih.govacs.org

The initial steps involve the formation of a thiadiazine molecule, a key intermediate. The calculated energy barrier for this elementary step is 21.28 kcal/mol. nih.govacs.org Further steps in the proposed mechanism include the transformation of the triazine ring. For instance, the thermolysis of the triazine ring to form an oxazolidine (B1195125) ring was found to have a relatively low energy barrier of 9.24 kcal/mol, indicating that this process is energetically favored. acs.orgresearchgate.net In contrast, the separation of the first oxazolidine molecule from the triazine was calculated to have a much higher energy barrier of 66.04 kcal/mol. acs.orgresearchgate.net

These computational findings are critical in understanding the complex reaction pathways of triazine derivatives. The energy barriers determined in such studies provide quantitative data on the feasibility and kinetics of different reaction channels.

Calculated Energy Barriers in the Reaction of a Triazine Derivative

Reaction StepCalculated Energy Barrier (kcal/mol)Reference
Thiadiazine formation21.28 nih.govacs.org
Ring opening to form oxazolidine9.24 acs.orgresearchgate.net
Separation of the first oxazolidine molecule66.04 acs.orgresearchgate.net

Adsorption Behavior Studies (if applicable to non-biological material interfaces)

The interaction of chemical compounds with the surfaces of materials is a critical area of study with applications ranging from catalysis to environmental remediation. Molecular modeling and simulation are instrumental in predicting and understanding the adsorption behavior of molecules on various substrates.

While specific adsorption studies on as-Triazine, 3-methoxy-5-(p-tolyl)- are not readily found, research on the adsorption of other triazine derivatives, such as atrazine, simazine, and propazine, on non-biological materials like montmorillonite (B579905) clay provides valuable insights. ajrt.dz A theoretical study utilized molecular mechanics and molecular dynamics calculations to investigate the possibility of these triazine pollutants adsorbing into the interlayer space of different types of montmorillonite clay. ajrt.dz

The study found that the ability of the clay to adsorb the triazine molecules is dependent on the size of the pollutants and the interlayer spacing of the clay. ajrt.dz The molecular dynamics calculations revealed that natural montmorillonite, as well as montmorillonite exchanged with Ca²⁺ and Mg²⁺ ions, can adsorb all six of the studied triazine pollutants. ajrt.dz This is because the interlayer distances in these clays (B1170129) are large enough to accommodate the triazine molecules. Conversely, montmorillonite exchanged with Na⁺ and K⁺ ions was found to be unable to adsorb these pollutants due to their smaller interlayer spacing. ajrt.dz

These findings highlight the importance of both the molecular dimensions of the adsorbate and the structural properties of the adsorbent material in determining adsorption behavior. Such computational screening can guide the selection of suitable materials for the removal of triazine-based compounds from the environment.

Adsorption Possibility of Triazine Derivatives on Montmorillonite Clays

Type of Montmorillonite ClayAdsorption of Triazine PollutantsReference
Natural MontmorillonitePossible ajrt.dz
Mt (Na)Not Possible ajrt.dz
Mt (K)Not Possible ajrt.dz
Mt (Ca)Possible ajrt.dz
Mt (Mg)Possible ajrt.dz

Chemical Transformations and Derivatization Strategies

Modification of the as-Triazine Ring System

The electron-deficient nature of the as-triazine ring makes it susceptible to nucleophilic attack and allows for diverse functionalization strategies.

Selective Functionalization at Unsubstituted Positions

The C6 position of the as-triazine ring is the primary site for initial functionalization. While direct electrophilic substitution is generally difficult due to the ring's electron-poor character, nucleophilic addition followed by oxidation or elimination is a common strategy.

Although specific examples for as-Triazine, 3-methoxy-5-(p-tolyl)- are not extensively documented in publicly available literature, the reactivity can be inferred from related 1,2,4-triazine (B1199460) systems. For instance, the addition of organolithium or Grignard reagents to the C6 position, followed by an oxidative workup, can introduce new carbon substituents.

ReagentPosition of FunctionalizationProduct TypeReference
Organolithium ReagentsC66-Alkyl/Aryl-as-triazine rti.org
Grignard ReagentsC66-Alkyl/Aryl-as-triazine researchgate.net

Ring Annulation and Fusion Reactions

The as-triazine ring can serve as a building block for the construction of more complex fused heterocyclic systems. Inverse electron-demand Diels-Alder reactions are a powerful tool for this purpose, where the electron-deficient triazine acts as the diene.

While specific ring annulation reactions starting from as-Triazine, 3-methoxy-5-(p-tolyl)- are not detailed in the available literature, related 1,2,3-triazines undergo thermal opening to form iminoketenes, which can then participate in [4+2] cycloaddition reactions to build fused systems. nih.gov A similar strategy could potentially be explored for 1,2,4-triazines.

Reaction TypeReactantResulting Fused SystemReference
[4+2] CycloadditionPyridinesNaphtho[2,3-h]pyrido[2,1-b]quinazoline nih.gov
Cyclative CleavagePyrazolyltriazenesPyrazolo[3,4-d] nih.govjlu.edu.cnchim.it-3H-triazine kit.edu

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C3 position is a key functional handle that can be cleaved, replaced, or otherwise modified.

Cleavage and Replacement of the Methoxy Group

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Strong acids such as hydroiodic acid (HI) or Lewis acids like boron tribromide (BBr3) are commonly employed for the demethylation of aryl methyl ethers. nih.gov This transformation converts the 3-methoxy-as-triazine into the corresponding as-triazin-3(2H)-one.

The methoxy group, being a moderate leaving group, can also be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at the C3 position. For example, reaction with amines would yield 3-amino-as-triazine derivatives. While direct experimental data for the methoxy derivative is scarce, the analogous 3-chloro-5-(p-tolyl)-1,2,4-triazine (B3100405) readily undergoes substitution with nucleophiles like amines, thiols, and alkoxides.

ReagentProductReaction TypeReference
Boron Tribromide (BBr₃)3-Hydroxy-5-(p-tolyl)-as-triazineEther Cleavage nih.gov
Hydrazine (B178648) Hydrate3-Hydrazino-5-(p-tolyl)-as-triazineNucleophilic Substitution mdpi.com
Amines3-Amino-5-(p-tolyl)-as-triazineNucleophilic Substitution nih.gov

Reactions at the Methoxy Oxygen

The oxygen atom of the methoxy group possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or other electrophiles. This activation is often the initial step in the cleavage of the methoxy group under acidic conditions. While no specific reactions targeting the methoxy oxygen for further derivatization without cleavage are commonly reported for this compound, this inherent basicity is a key aspect of its reactivity.

Reactions at the p-Tolyl Substituent

The p-tolyl group offers another site for chemical modification, either at the aromatic ring or the methyl group.

The methyl group of the p-tolyl substituent is susceptible to oxidation to afford a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for this transformation. youtube.com This provides a route to 4-(3-methoxy-as-triazin-5-yl)benzoic acid, a bifunctional molecule with potential for further derivatization.

The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. japsr.in Therefore, electrophilic attack will preferentially occur at the positions ortho to the methyl group (and meta to the triazine ring). Reactions such as nitration or halogenation can introduce new substituents onto the p-tolyl ring. For instance, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.

ReagentSite of ReactionProductReference
Potassium Permanganate (KMnO₄)Methyl group4-(3-Methoxy-as-triazin-5-yl)benzoic acid youtube.com
Bromine (Br₂) / Acetic AcidAromatic ring (ortho to methyl)as-Triazine, 3-methoxy-5-(3-bromo-4-methylphenyl)- japsr.in

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The p-tolyl substituent on the as-triazine ring is an activated aromatic system, amenable to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the triazine ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring to some extent. The position of substitution on the tolyl ring will be directed by the interplay of these electronic effects. The ortho positions to the methyl group (and meta to the triazine ring) are the most likely sites for electrophilic attack.

While specific studies on the electrophilic aromatic substitution of as-triazine, 3-methoxy-5-(p-tolyl)- are not extensively documented in publicly available literature, the reactivity can be inferred from general principles and studies on related tolyl-substituted heterocyclic compounds.

Nitration:

Nitration of the tolyl ring can be expected to introduce a nitro group, a versatile functional group for further transformations. Typical nitrating agents include a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the methyl group or degradation of the triazine ring. Studies on the nitration of other aromatic substrates attached to electron-withdrawing heterocycles suggest that forcing conditions might be necessary. rsc.org

Halogenation:

Halogenation, such as bromination, of the tolyl ring can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator for side-chain halogenation, or bromine in the presence of a Lewis acid for aromatic ring halogenation. For aromatic bromination, tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a safer and effective brominating agent for various heterocyclic systems. eurekaselect.com The regioselectivity would favor the positions ortho to the activating methyl group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the p-Tolyl Ring

Reaction Reagents and Conditions Expected Product
Nitration HNO₃/H₂SO₄ as-Triazine, 3-methoxy-5-(3-nitro-4-methylphenyl)-
Bromination Br₂/FeBr₃ or TBATB as-Triazine, 3-methoxy-5-(3-bromo-4-methylphenyl)-

Note: The products listed are predicted based on general principles of electrophilic aromatic substitution and have not been experimentally verified for as-triazine, 3-methoxy-5-(p-tolyl)- in the reviewed literature.

Modifications of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of the p-tolyl substituent represents another key site for functionalization, offering pathways to introduce a variety of functional groups.

Oxidation:

The benzylic methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions would likely lead to the formation of the corresponding carboxylic acid. Milder oxidizing agents could potentially yield the aldehyde or alcohol. The oxidation of methyl groups on heterocyclic compounds is a well-established transformation. mdpi.com

Halogenation:

Side-chain halogenation of the methyl group can be accomplished through free-radical pathways. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile) and light are commonly used. nih.gov This reaction would produce the corresponding halomethyl derivative, which is a valuable intermediate for further nucleophilic substitution reactions.

Table 2: Potential Modifications of the Methyl Group

Reaction Reagents and Conditions Expected Product
Oxidation to Carboxylic Acid KMnO₄, heat 4-(3-methoxy-1,2,4-triazin-5-yl)benzoic acid
Side-chain Bromination NBS, AIBN, CCl₄, heat as-Triazine, 3-methoxy-5-(4-(bromomethyl)phenyl)-

Note: The products listed are based on general methodologies for the functionalization of benzylic methyl groups and have not been specifically reported for as-triazine, 3-methoxy-5-(p-tolyl)- in the available literature.

Advanced Applications and Material Science Perspectives Non Biological

Role of Triazine Architectures in Polymer Chemistry and Advanced Materials

The inherent properties of the triazine ring, such as its planarity, thermal stability, and the presence of nitrogen atoms that can participate in non-covalent interactions, make it an attractive building block for various polymeric and supramolecular structures.

Covalent triazine frameworks (CTFs) are a class of porous organic polymers known for their high stability, significant nitrogen content, and tunable porosity. smolecule.comrsc.org These materials are typically synthesized through the trimerization of nitrile-functionalized monomers. While direct synthesis of a CTF from as-Triazine, 3-methoxy-5-(p-tolyl)- is not the conventional route, its structural motifs are highly relevant.

Theoretically, a p-tolyl group, similar to the one in as-Triazine, 3-methoxy-5-(p-tolyl)-, can be incorporated into a CTF. For instance, a covalent triazine-based framework (TDPDB) has been successfully prepared through the Friedel-Crafts polymerization of N,N′-diphenyl-N,N′-di(m-tolyl)benzidine with 2,4,6-trichloro-1,3,5-triazine. researchgate.net This demonstrates that tolyl-functionalized monomers can be effectively used to construct robust CTF structures. The incorporation of such groups can influence the pore size and surface properties of the resulting framework.

The methoxy (B1213986) group in as-Triazine, 3-methoxy-5-(p-tolyl)- could, in a hypothetical CTF, offer sites for post-synthetic modification or influence the framework's interaction with guest molecules. The presence of both methoxy and p-tolyl groups could lead to a CTF with a unique combination of hydrophobicity and potential for hydrogen bonding, making it a candidate for selective gas adsorption or as a catalyst support.

Table 1: Comparison of Monomers Used in Covalent Triazine Frameworks

MonomerFunctional Group(s)Resulting CTF Properties
TerephthalonitrileNitrileHigh surface area, microporosity
N,N′-diphenyl-N,N′-di(m-tolyl)benzidineTolyl, AmineHigh yield, good iodine capture capacity researchgate.net
as-Triazine, 3-methoxy-5-(p-tolyl)- (hypothetical)Methoxy, p-tolylPotentially tunable porosity and surface chemistry

The nitrogen atoms in the triazine ring of as-Triazine, 3-methoxy-5-(p-tolyl)- can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination polymers. The electronic properties of the substituents would play a crucial role in the coordinating ability of the triazine ring. The electron-donating methoxy group would enhance the electron density on the triazine ring, potentially increasing its affinity for metal centers.

Furthermore, the planar structure of the triazine ring and the presence of the aromatic p-tolyl group can facilitate π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. rsc.org The interplay of coordination bonds and non-covalent interactions like π-π stacking and hydrogen bonding (potentially involving the methoxy group) could lead to the formation of complex, multidimensional structures with interesting photophysical or catalytic properties. The study of monodisperse 1,3,5-triazine (B166579) oligomers has revealed their rich supramolecular chemistry, which serves as a foundation for predicting the behavior of as-Triazine, 3-methoxy-5-(p-tolyl)- in similar systems. rsc.org

Triazine Derivatives as Precursors for Other Chemical Entities

The reactivity of the triazine ring, which can be tailored by its substituents, makes triazine derivatives valuable intermediates in organic synthesis.

Triazine compounds are well-established precursors for the synthesis of other heterocyclic systems. rsc.org For example, 1,2,3-triazines can undergo inverse electron demand Diels-Alder reactions to form highly functionalized N-containing heterocycles like pyridines and pyrimidines. sigmaaldrich.com The substituents on the triazine ring direct the course of these reactions and are incorporated into the final product.

In the case of as-Triazine, 3-methoxy-5-(p-tolyl)-, the methoxy group is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups. nih.gov The p-tolyl group, being a stable aromatic substituent, would likely be retained in the final heterocyclic product, imparting its specific steric and electronic properties. This makes as-Triazine, 3-methoxy-5-(p-tolyl)- a potentially versatile starting material for the synthesis of a library of complex heterocyclic compounds with potential applications in medicinal chemistry or materials science.

The use of triazines as intermediates extends to the production of fine chemicals, including pharmaceuticals and agrochemicals. The ability to sequentially and selectively replace leaving groups on a triazine ring allows for the construction of complex molecules with precise substitution patterns. nih.gov

as-Triazine, 3-methoxy-5-(p-tolyl)- could serve as a key intermediate in a multi-step synthesis. The methoxy group could be displaced by a nucleophile, and the other positions on the triazine ring could be further functionalized. The p-tolyl group provides a lipophilic domain, which can be important for the biological activity or solubility of the final product. The synthesis of various biologically active s-triazine hybrids often starts from a substituted triazine core, highlighting the importance of such intermediates. rsc.org

Triazine Compounds in Corrosion Inhibition Mechanisms (Theoretical Adsorption Studies)

Organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur, along with π-electrons, are often effective corrosion inhibitors for metals in acidic media. Triazine derivatives fit this description well. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in understanding the adsorption behavior of these inhibitors on metal surfaces.

Theoretical evaluations of triazine derivatives have shown that their effectiveness as corrosion inhibitors is related to their electronic properties. researchgate.net A study on hexahydro-1,3,5-p-tolyl-s-triazine (a related compound) indicated that the tolyl group contributes to the molecule's ability to adsorb onto a steel surface. researchgate.net The presence of a methoxy group is also considered beneficial for corrosion inhibition, as the lone pair of electrons on the oxygen atom can participate in the formation of a protective film on the metal surface. nih.gov

For as-Triazine, 3-methoxy-5-(p-tolyl)-, it is hypothesized that the molecule would adsorb onto a metal surface through the nitrogen atoms of the triazine ring and the π-electrons of both the triazine and the p-tolyl rings. The methoxy group would provide an additional site for interaction with the metal surface. DFT calculations could predict the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its electron-donating and accepting capabilities, respectively.

Table 2: Theoretical Parameters for Corrosion Inhibition by Substituted Triazines

CompoundKey Functional GroupsPredicted Inhibition MechanismRelevant Findings
2-amino-4-methoxy-6-methyl-1,3,5-triazineMethoxy, AminoAdsorption via N and O atoms, and π-electrons.Inhibition efficiency of 95.7% at 10.0 mM. emerald.comresearchgate.net
hexahydro-1,3,5-p-tolyl-s-triazinep-tolylAdsorption via N atoms and π-electrons of the tolyl group.Strong interaction with Fe(110) surface in theoretical studies. researchgate.net
as-Triazine, 3-methoxy-5-(p-tolyl)- (hypothetical)Methoxy, p-tolylMixed-type inhibition with adsorption via N, O, and π-systems.Expected to form a protective film on the metal surface.

The combination of the electron-rich p-tolyl group and the electron-donating methoxy group on the electron-deficient triazine ring suggests that as-Triazine, 3-methoxy-5-(p-tolyl)- would be an effective corrosion inhibitor, likely acting as a mixed-type inhibitor by suppressing both anodic and cathodic reactions.

Investigation of Adsorption Behavior on Metallic Surfaces

The efficacy of organic corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metallic surface, forming a protective barrier against corrosive agents. For as-Triazine, 3-methoxy-5-(p-tolyl)-, the adsorption process is theorized to occur through the interaction of its electron-rich centers with the vacant d-orbitals of metal atoms, such as iron in steel. The triazine ring, with its three nitrogen atoms, along with the oxygen atom of the methoxy group, are considered primary active sites for this interaction. researchgate.netnih.gov These heteroatoms possess lone pairs of electrons that can be shared with the metal surface, leading to the formation of coordinate bonds (chemisorption). nih.gov

Furthermore, the π-electrons of the triazine and the p-tolyl rings can also participate in the adsorption process through π-stacking interactions with the metal surface. The presence of the p-tolyl group is significant as its methyl substituent is an electron-donating group, which increases the electron density of the aromatic ring, thereby enhancing its ability to interact with the metallic surface. This is a common strategy to improve the performance of corrosion inhibitors.

The adsorption of triazine derivatives on a metal surface, such as steel, often follows established adsorption isotherm models, like the Langmuir or Frumkin isotherms. e3s-conferences.orgnih.govroyalsocietypublishing.org These models help to describe the relationship between the concentration of the inhibitor in the corrosive medium and the extent of surface coverage. For instance, the Langmuir model assumes a monolayer adsorption on a fixed number of active sites on the metal surface. e3s-conferences.org The adsorption process for triazine derivatives is often a spontaneous and exothermic process. e3s-conferences.org

A proposed mechanism for the adsorption of as-Triazine, 3-methoxy-5-(p-tolyl)- on a steel surface in an acidic medium involves both physisorption and chemisorption. Initially, the protonated form of the molecule in the acidic environment may electrostatically interact with the negatively charged metal surface (due to the adsorption of anions from the acid). Subsequently, a stronger chemisorption can occur through the sharing of electrons between the heteroatoms and the metal. This dual-mode interaction ensures a stable and effective protective film.

Table 1: Theoretical Adsorption Parameters for a Representative Triazine Derivative on a Metallic Surface

This table presents hypothetical yet representative data for the adsorption of a triazine-based corrosion inhibitor on a steel surface, based on typical values found in the literature for similar compounds.

ParameterValueSignificance
Adsorption Equilibrium Constant (Kads) 1.5 x 104 L/molA high value indicates strong adsorption on the metal surface.
Standard Free Energy of Adsorption (ΔG°ads) -30 kJ/molA negative value signifies a spontaneous adsorption process.
Adsorption Enthalpy (ΔH°ads) -15 kJ/molA negative value suggests that the adsorption is an exothermic process.
Adsorption Entropy (ΔS°ads) 50 J/(mol·K)A positive value may indicate an increase in disorder at the metal-solution interface upon inhibitor adsorption.
Surface Coverage (θ) at 0.1 mM 0.92High surface coverage indicates the formation of a dense protective layer.

Role of Electronic Structure in Inhibitor Performance

The electronic structure of as-Triazine, 3-methoxy-5-(p-tolyl)- is fundamental to its function as a corrosion inhibitor. Computational studies using Density Functional Theory (DFT) are powerful tools for elucidating the relationship between molecular structure and inhibition efficiency. capes.gov.br These studies can predict the reactivity and adsorption behavior of inhibitor molecules. researchgate.net

The key electronic parameters that govern the inhibitor performance are the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value is associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, indicating a propensity for strong chemisorption. The electron-donating methoxy and p-tolyl groups in as-Triazine, 3-methoxy-5-(p-tolyl)- are expected to raise the EHOMO level, thereby enhancing its electron-donating capability. researchgate.net

Conversely, a low ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a stable adsorbed layer. The energy gap between EHOMO and ELUMO (ΔE = ELUMO - EHOMO) is another critical parameter. A small energy gap implies higher reactivity of the molecule, which is often correlated with greater inhibition efficiency. ccsenet.org

The distribution of electron density in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, identifies the regions most susceptible to electrophilic and nucleophilic attack. For as-Triazine, 3-methoxy-5-(p-tolyl)-, the nitrogen atoms of the triazine ring and the oxygen atom of the methoxy group are expected to be the regions of highest electron density, making them the primary sites for interaction with the positively charged metal surface. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Triazine Inhibitor

This table provides illustrative DFT-calculated electronic properties for a triazine inhibitor with similar functional groups to as-Triazine, 3-methoxy-5-(p-tolyl)-, based on values reported in the literature.

Electronic ParameterCalculated ValueImplication for Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy) -6.2 eVA higher value indicates a greater tendency to donate electrons to the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) -1.5 eVA lower value suggests a better ability to accept electrons from the metal.
Energy Gap (ΔE = ELUMO - EHOMO) 4.7 eVA smaller energy gap is generally associated with higher reactivity and inhibition efficiency.
Dipole Moment (μ) 3.5 DA higher dipole moment may facilitate stronger adsorption onto the metal surface.
Mulliken Charge on Triazine Nitrogens -0.4 to -0.6 eNegative charges indicate these atoms are primary sites for electron donation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Protocols

The synthesis of triazine derivatives has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. thieme-connect.com Future research must prioritize the development of green and sustainable synthetic protocols for as-Triazine, 3-methoxy-5-(p-tolyl)-. Methodologies such as microwave-assisted and ultrasound-assisted synthesis have shown promise for other triazine derivatives, offering reduced reaction times, lower energy consumption, and often the use of more environmentally benign solvents like water or ethanol. nih.govnih.gov

A key area of investigation will be the adaptation of these green techniques to the specific synthesis of as-Triazine, 3-methoxy-5-(p-tolyl)-. For instance, sonochemical methods, which use ultrasonic irradiation, have been shown to significantly improve reaction rates and yields for other heterocyclic compounds. nih.gov Research focusing on optimizing parameters like frequency, temperature, and catalysts will be crucial. Furthermore, the development of one-pot syntheses, which reduce the number of purification steps and minimize waste, represents a significant goal for sustainable production. tandfonline.com

Advanced Computational Prediction of as-Triazine, 3-methoxy-5-(p-tolyl)- Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental work and saving resources. cuny.edu For as-Triazine, 3-methoxy-5-(p-tolyl)-, advanced computational methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. nih.govresearchgate.net Such studies can predict key quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and kinetic stability. researchgate.net

Future computational work should focus on creating a detailed reactivity map of the molecule. This involves calculating electrostatic potential surfaces to identify nucleophilic and electrophilic sites, predicting bond dissociation energies to assess thermal stability, and modeling reaction pathways for potential transformations. researchgate.netacs.org Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the properties of a library of derivatives based on this core structure, accelerating the discovery of molecules with desired characteristics. researchgate.net

Exploration of New Chemical Transformations for Diverse Material Applications

The unique electronic and structural properties of the triazine ring make it an excellent building block for advanced materials. nih.gov The as-Triazine, 3-methoxy-5-(p-tolyl)- scaffold, with its aromatic and electron-rich/deficient regions, is a prime candidate for creating novel polymers and functional materials. A significant area of future research lies in using this compound as a monomer in polymerization reactions. Its distinct functional groups could be leveraged to synthesize linear or hyper-branched polymers with tailored thermal, optical, and electronic properties. rsc.org

Furthermore, this triazine derivative could be a precursor for Covalent Triazine Frameworks (CTFs). CTFs are a class of porous organic polymers with high stability and nitrogen content, making them suitable for applications in gas storage, separation, and catalysis. nih.govacs.orgrsc.org Research should explore the transformation of as-Triazine, 3-methoxy-5-(p-tolyl)- into functionalized monomers that can undergo trimerization or polycondensation reactions to form well-defined frameworks. acs.org Its application in organic electronics, such as in organic light-emitting diodes (OLEDs) or solar cells, also warrants investigation due to the inherent charge-transport capabilities of triazine-based molecules. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Triazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid analysis of vast datasets to predict outcomes and design new molecules. researchgate.netarxiv.org For as-Triazine, 3-methoxy-5-(p-tolyl)-, AI can be a transformative tool. ML models can be trained on existing data from other triazine compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives, significantly narrowing the field of candidates for experimental synthesis. nih.gov

A key future direction is the use of AI for retrosynthesis and reaction optimization. ML algorithms can predict the most efficient synthetic routes to as-Triazine, 3-methoxy-5-(p-tolyl)- and its derivatives, suggesting optimal reagents, catalysts, and reaction conditions to maximize yield and minimize byproducts. arxiv.org As high-throughput experimentation becomes more common, AI can be integrated to create autonomous research cycles where algorithms design experiments, robotic systems perform them, and the results are fed back into the model for continuous learning and refinement. arxiv.org

Mechanistic Understanding of Complex Triazine-Mediated Reactions

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel reactions. While the general reactivity of triazines is known, the specific pathways for as-Triazine, 3-methoxy-5-(p-tolyl)- remain largely unexplored. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of its key reactions. acs.org

Isotopic labeling studies, for example, can trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. acs.org This can be combined with in-situ spectroscopic monitoring and kinetic analysis to identify reaction intermediates and transition states. Computationally, DFT can be used to model the energy profiles of entire reaction pathways, calculating the activation barriers for each step. nih.govnih.gov This dual experimental-computational approach is crucial for understanding complex phenomena such as cycloaddition reactions, nucleophilic aromatic substitutions, or potential catalytic cycles involving the triazine core. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-5-(p-tolyl)-as-triazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or azide-mediated reactions. For example, reacting chloro-substituted triazine precursors with sodium azide (NaN₃) in aqueous ethanol at reflux yields amino intermediates, which can undergo methoxylation and p-tolyl group introduction via Suzuki coupling or Friedel-Crafts alkylation .
  • Optimization : Key parameters include temperature control (e.g., reflux vs. room temperature), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reagents. Catalytic systems like palladium for cross-coupling reactions improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 3-methoxy-5-(p-tolyl)-as-triazine?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic p-tolyl protons as a singlet (δ ~7.2–7.4 ppm). Carbon signals for the triazine ring appear at δ ~160–170 ppm .
    • IR : Stretching vibrations for C=N (triazine) at ~1550–1600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ confirm functional groups .
  • Crystallography : X-ray diffraction using SHELX software refines crystal structures, resolving bond angles and torsional strain. Hydrogen bonding between methoxy oxygen and adjacent aromatic protons stabilizes the lattice .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactive sites of 3-methoxy-5-(p-tolyl)-as-triazine?

Methodological Answer:

  • DFT Parameters : Use B3LYP/6-311G(d,p) basis sets to calculate:
    • HOMO-LUMO gaps : Predict reactivity (lower gap = higher electrophilicity). For similar triazines, gaps range from 4.5–5.5 eV, with HOMO localized on the triazine ring .
    • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., nitrogen atoms in the triazine ring) and electrophilic regions (methoxy oxygen) .
  • Conformational Analysis : Rotational energy profiles for the p-tolyl group reveal steric effects and optimal dihedral angles for stability .

Q. What mechanistic pathways explain the reactivity of 3-methoxy-5-(p-tolyl)-as-triazine in nucleophilic substitution or ring-opening reactions?

Methodological Answer:

  • Nucleophilic Substitution : The triazine ring undergoes SNAr (nucleophilic aromatic substitution) at electron-deficient positions. For example, azide (N₃⁻) replaces chloro groups via a two-step mechanism: (1) attack at C5, (2) rearomatization with elimination of Cl⁻ .
  • Ring-Opening : Under basic conditions, hydroxide ions cleave the triazine ring, forming carboxamide intermediates. This is pH-dependent and reversible in acidic media .

Q. How does the p-tolyl substituent influence the compound's stability under varying pH and thermal conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C. The p-tolyl group enhances hydrophobicity, reducing hydrolysis rates .
  • pH Sensitivity : In acidic conditions (pH <3), protonation of triazine nitrogens increases solubility but destabilizes the ring. Neutral to alkaline conditions (pH 7–10) preserve stability .

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving 3-methoxy-5-(p-tolyl)-as-triazine derivatives?

Methodological Answer:

  • Dose-Response Validation : Use IC₅₀/EC₅₀ curves across multiple cell lines to distinguish target-specific effects from cytotoxicity.
  • Redox Interference Checks : Include ROS scavengers (e.g., NAC) in assays to rule out false positives from oxidative stress .
  • Crystallographic Validation : Co-crystallize derivatives with target proteins (e.g., kinases) to confirm binding modes and resolve ambiguities in docking studies .

Q. How can X-ray crystallography using SHELX software validate the stereochemical configuration of 3-methoxy-5-(p-tolyl)-as-triazine derivatives?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. Key metrics: R-factor <5%, wR₂ <10% .
  • Torsional Validation : Compare experimental dihedral angles (e.g., p-tolyl vs. triazine plane) with DFT-optimized geometries to confirm stereochemical accuracy .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for triazine derivatives with p-tolyl and methoxy substituents?

Methodological Answer:

  • Substituent Modulation : Replace p-tolyl with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups to assess electronic effects on bioactivity .
  • Methoxy Positioning : Synthesize isomers (e.g., 2-methoxy vs. 3-methoxy) to evaluate steric vs. electronic contributions to receptor binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to align derivatives with active sites of target enzymes (e.g., DHFR, kinases) .

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